Product packaging for Methyl hydrazinecarbodithioate(Cat. No.:CAS No. 5397-03-5)

Methyl hydrazinecarbodithioate

Cat. No.: B1228944
CAS No.: 5397-03-5
M. Wt: 122.22 g/mol
InChI Key: ILAXBOIRSPXAMM-UHFFFAOYSA-N
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Description

Significance within Hydrazinecarbodithioate Chemistry

Methyl hydrazinecarbodithioate (MHCDT) is a methyl ester of dithiocarbazic acid and serves as a fundamental starting material in the broader field of hydrazinecarbodithioate chemistry. ijcce.ac.ir Its significance lies in its utility as a versatile precursor for synthesizing a wide array of more complex molecules. The presence of both a hydrazine (B178648) moiety and a dithiocarbo- functional group allows it to undergo various chemical transformations.

One of its most prominent roles is in the synthesis of Schiff bases. Through condensation reactions with various aldehydes and ketones, this compound forms Schiff base ligands. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These ligands, characterized by an imine (-C=N-) group, are of great interest in coordination chemistry. The resulting Schiff bases, often containing N and S donor atoms, are excellent chelating agents for a variety of transition and non-transition metal ions. researchgate.netuobaghdad.edu.iq The complexation of these ligands with metal ions can yield stable metal complexes, many of which are investigated for their potential biological applications. researchgate.netresearchgate.netnih.gov

Furthermore, this compound is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it is used to prepare 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds known for a wide spectrum of biological activities. nih.govrsc.org It is also a reported intermediate for the synthesis of thiosemicarbazides. researchgate.netnih.govnih.gov The reactivity of MHCDT has been harnessed in multi-component reactions to create diverse molecular scaffolds, highlighting its importance in synthetic organic chemistry. rsc.orgfrontiersin.org

The derivatives of this compound are not only of academic interest but also have practical research applications. For example, some derivatives have been investigated as corrosion inhibitors for metals. researchgate.net

Table 1: Examples of Molecules Synthesized from this compound

Derivative Class Synthetic Precursors Research Application Area
Schiff Bases Aldehydes, Ketones Coordination Chemistry, Biological Activity Screening
1,3,4-Thiadiazoles Dicarbonyl compounds, Bis-hydrazonoyl chlorides Polymer Synthesis, Medicinal Chemistry
Piperidone Derivatives 3-methyl-2,6-diphenylpiperidin-4-one Anticancer Research

Historical Context of Academic Inquiry

The study of dithiocarbazic acid and its esters like this compound has a long history. ijcce.ac.ir Early academic inquiry focused on the fundamental synthesis and characterization of these compounds. Structural studies dating back to the 1970s and 1980s employed techniques like X-ray crystallography and infrared spectroscopy to understand the molecular geometry and conformational behavior of this compound. ijcce.ac.ir These foundational studies revealed that the compound can exist in different conformational forms, a feature that influences its reactivity and coordination properties. ijcce.ac.irijcce.ac.ir

Research from this era established that this compound exists predominantly in the thione tautomeric form in solution. researchgate.net The compound's ability to act as a ligand was also recognized early on, leading to the preparation and characterization of its metal complexes. This early work laid the groundwork for the subsequent explosion of research into the biological activities of its derivatives and metal complexes.

Current Research Frontiers and Unresolved Questions

Current research on this compound is vibrant and multidisciplinary, extending from theoretical chemistry to applied materials science.

Computational and Structural Studies: Modern research employs sophisticated computational methods, such as Density Functional Theory (DFT), to perform in-depth investigations of the structure, reactivity, and electronic properties of this compound. ijcce.ac.irijcce.ac.ir These theoretical studies help to explain its conformational flexibility, the relative stability of its different conformers, and its reactivity patterns, complementing experimental findings. ijcce.ac.irijcce.ac.ir

Synthesis of Novel Derivatives and Biological Screening: A major frontier is the continued synthesis of novel derivatives, particularly Schiff bases and their metal complexes, and screening them for biological activity. researchgate.net Research has shown that derivatives of this compound can exhibit significant cytostatic and antiviral properties. researchgate.netnih.govnih.gov For example, certain methyl-2-arylidene hydrazinecarbodithioates have demonstrated notable inhibitory activity against cancer cell lines. researchgate.netnih.govnih.gov Similarly, novel piperidone hydrazine carbodithioate derivatives have shown good inhibitory activity against liver cancer cells. bohrium.comresearchgate.net

Table 2: Selected Research Findings on this compound Derivatives

Derivative Type Cell Line Measured Activity (IC₅₀) Reference
Methyl-2-arylidene hydrazinecarbodithioates HL60 (Human promyelocytic leukemia) 0.8 µM - 6.5 µM researchgate.net, nih.gov, nih.gov

Polymer Chemistry: Another emerging area is the use of this compound derivatives as monomers for the synthesis of novel polymers. For example, it has been used as a starting material to create poly(1,3,4-thiadiazoles), which are polymers with potential applications stemming from their thermal stability and inherent biological activity profile of the thiadiazole ring. nih.gov

Unresolved Questions: Despite decades of research, several questions remain. The precise mechanisms through which many of its biologically active derivatives exert their effects are still under investigation. researchgate.net A more fundamental question relates to the compound's conformational possibilities and how these might relate to the broader scientific puzzle of homochirality (the preference for a single chirality in biological systems). gdch.de Understanding why specific conformations are preferred in biological interactions remains a key area for future inquiry. Further research is also needed to explore the full potential of these compounds in materials science, such as in the development of new sensors or catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2S2 B1228944 Methyl hydrazinecarbodithioate CAS No. 5397-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-aminocarbamodithioate
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InChI

InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
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InChI Key

ILAXBOIRSPXAMM-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CSC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6N2S2
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DSSTOX Substance ID

DTXSID3063835
Record name Hydrazinecarbodithioic acid, methyl ester
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Molecular Weight

122.22 g/mol
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Physical Description

Liquid
Record name Hydrazinecarbodithioic acid, methyl ester
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CAS No.

5397-03-5
Record name Methyldithiocarbazate
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Record name methyl dithiocarbazinate
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Advanced Synthetic Methodologies for Methyl Hydrazinecarbodithioate and Its Derivatives

Optimized Synthetic Routes for Methyl Hydrazinecarbodithioate

The classical synthesis of this compound involves the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base, followed by methylation. However, optimizing this process is crucial for industrial-scale production to ensure high yield and purity.

Reactant Optimization and Stoichiometry

A key challenge in the synthesis of this compound is the formation of by-products, such as dithiocarbazinate salts, which can reduce the yield and complicate purification. An improved process addresses this by carefully controlling the ratio of reactants. Specifically, reacting carbon disulfide and hydrazine in an effective ratio to form hydrazinium (B103819) dithiocarbazinate, followed by methylation, is crucial. The use of a non-alcoholic, aprotic solvent has been shown to reduce the buildup of dithiocarbazinate solids on the reaction vessel walls. google.com This not only improves heat transfer for better temperature control but also prevents the reduction of available dithiocarbazinate, which would otherwise lead to increased by-product formation. google.com

Furthermore, the choice of methylating agent and base can be optimized. While methyl iodide is commonly used, methyl bromide is a viable alternative. google.comgoogle.com The process can also be designed to eliminate the need for expensive and undesirable reagents. For instance, a process has been developed that avoids the use of methyl iodide and alcohols. google.com The molar ratio of methyl bromide to the intermediate dithiocarbazinate salt can be optimized to be between 1.5 to 1.02:1, with a preferred ratio of 1.05:1. google.com

Reaction Conditions and Catalysis

Temperature control is a critical factor in optimizing the synthesis. The initial reaction between hydrazine hydrate (B1144303), potassium hydroxide (B78521), and carbon disulfide is typically carried out at a low temperature, maintained below 10°C, to control the exothermic reaction and minimize side reactions. google.com The subsequent methylation step can be performed at a temperature ranging from 0 to 35°C. google.com

The use of catalysts can also be optimized. While some traditional methods may employ catalysts like sodium iodide, processes have been developed that eliminate the need for such expensive catalysts. google.com Phase-transfer catalysts can be employed to facilitate the reaction between the dithiocarbazinate salt and the methylating agent in an aqueous medium. google.com Microwave irradiation has also been explored as an energy-efficient method for promoting the synthesis of derivatives, significantly reducing reaction times compared to conventional heating. scirp.org

Yield Enhancement and Purity Control

Significant improvements in yield and purity can be achieved through strategic process modifications. A key innovation is a process that avoids the need for recrystallization of the final product. google.com This is achieved by carefully controlling the reaction conditions to minimize by-product formation. By reducing the buildup of dithiocarbazinate, purities of up to 98% and yields of up to 87% have been reported, even with high slurry concentrations of 30 to 40%. google.com This represents a substantial increase in the volumetric efficiency of the production equipment. google.com The elimination of the need to isolate the intermediate dithiocarbazinate salt also contributes to a more streamlined and efficient process with shorter reaction times. google.com

ParameterConventional MethodOptimized MethodReference
Solvent Ethanol (B145695), 2-propanolNon-alcoholic, aprotic solvent google.com
Methylating Agent Methyl iodideMethyl bromide google.comgoogle.com
Catalyst May use sodium iodideNo expensive catalyst required google.com
Purification Recrystallization often necessaryNo recrystallization required google.com
Reported Purity VariableUp to 98% google.com
Reported Yield VariableUp to 87% google.com

Synthesis of this compound Schiff Bases and Related Derivatives

This compound is a versatile precursor for the synthesis of a wide array of derivatives, most notably Schiff bases, which are formed through condensation with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

The condensation of this compound with various aldehydes and ketones is a straightforward and widely used method to synthesize Schiff bases. nih.govresearchgate.netrdd.edu.iq This reaction typically involves refluxing the two reactants in a suitable solvent, often with a catalytic amount of acid. arkat-usa.orgufms.br

A diverse range of carbonyl compounds can be employed, leading to a wide variety of Schiff base derivatives. For instance, reactions with aromatic aldehydes such as substituted benzaldehydes have been reported. nih.gov Similarly, heterocyclic aldehydes like 1,10-phenanthroline-2,9-dicarboxaldehyde and 2-methylthiophene (B1210033) have been used to create novel Schiff bases. scirp.orginnspub.net Ketones are also suitable reaction partners, as demonstrated by the synthesis of Schiff bases from piperidone derivatives. ufms.br The reaction conditions are generally mild, and the products can often be isolated in good yields by simple filtration and recrystallization. scirp.orgufms.br

Carbonyl CompoundSolventCatalystProduct TypeReference
Substituted BenzaldehydesEthanol-Aromatic Schiff Base nih.gov
1,10-Phenanthroline-2,9-dicarboxaldehydeEthanolSulfuric AcidHeterocyclic Schiff Base scirp.org
2-Methylthiophene--Thiophene-containing Schiff Base innspub.net
3-Methyl-2,6-diphenylpiperidin-4-oneMethanolAcidic MediumPiperidone-based Schiff Base ufms.br
Substituted AcetylpyrazoleAbsolute EthanolHydrochloric AcidPyrazole-containing Schiff Base arkat-usa.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org This strategy has been successfully applied to the synthesis of derivatives of this compound.

One notable example is a three-component domino reaction involving hydrazinecarbodithioates, formaldehyde, and propiolic acid. This reaction proceeds via a decarboxylative coupling/cycloaddition sequence to afford 3-substituted 5-thiol-2,3-dihydro-1,3,4-thiadiazoles in moderate to good yields. researchgate.net Another MCR involves the reaction of 3-acetyl-6-methyl-2H-chromen-2-one, this compound, and hydrazonoyl halides under ultrasound irradiation to produce novel 3-azolyl-coumarins in high yields and short reaction times. nih.gov These MCRs demonstrate a powerful strategy for rapidly generating molecular diversity from simple, readily available starting materials. researchgate.net

Derivatization for Enhanced Biological Activity

This compound serves as a versatile scaffold for the synthesis of derivatives with significant biological potential. The modification of its core structure, particularly through the formation of Schiff bases, has been a successful strategy for enhancing its cytostatic, antiviral, and anticancer activities. researchgate.netnih.govnih.gov

The reaction of this compound with various substituted aromatic aldehydes yields a class of compounds known as methyl-2-arylidene hydrazinecarbodithioates. researchgate.net These derivatives have been investigated for their biological activities, with certain structural features leading to pronounced effects. For instance, derivatives featuring tridentate ligand characteristics have demonstrated notable potency against human promyelocytic leukemia (HL60) cells. nih.govnih.gov Specifically, compounds with hydroxyl and methoxy (B1213986) substitutions on the aromatic ring have shown low IC₅₀ values, indicating high cytotoxic efficacy. researchgate.net

Further derivatization of piperidone with methyl dithiocarbazinate has produced novel (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate compounds. bohrium.com These derivatives have been evaluated for their anticancer properties against liver cancer cell lines (Hep G2), demonstrating good inhibitory activity. bohrium.com The synthesis of new legends, such as methyl (2E)-2-(thiophen-2-ylmethylidene) hydrazine carbodithioate (2MTHC), by reacting this compound with 2-methyl thiophene, has also been explored to create metal complexes with potential bioactivity. innspub.net

The table below summarizes the cytotoxic activity of selected this compound derivatives.

Derivative CompoundTarget Cell LineMeasured Activity (IC₅₀)Source
Methyl-2-(2-hydroxy-5-methoxybenzylidene)hydrazinecarbodithioate (IIc)HL60 (Human Promyelocytic Leukemia)6.5 µM researchgate.netnih.gov
Methyl-2-(2,3-dihydroxybenzylidene)hydrazinecarbodithioate (IIi)HL60 (Human Promyelocytic Leukemia)≈ 1 µM researchgate.netnih.gov
Methyl-2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbodithioate (IIl)HL60 (Human Promyelocytic Leukemia)0.8 µM researchgate.netnih.gov
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioateHep G2 (Liver Cancer)27.64 ± 1.42 µM (48 hours) bohrium.com

Intramolecular Cyclization Pathways and Heterocyclic Formation

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic systems due to their ability to undergo intramolecular cyclization. researchgate.nettubitak.gov.tr These reactions are fundamental in medicinal chemistry for constructing complex molecules, such as thiadiazoles, which are known to possess a wide range of pharmacological properties. researchgate.netnih.gov The synthetic strategy often involves a multi-step process that begins with a substitution reaction to create a linear intermediate, which is then induced to cyclize, forming a stable heterocyclic ring. researchgate.netmdpi.com

Formation of Thiadiazole Rings

A prominent application of this compound in heterocyclic synthesis is its use as a key building block for the 1,3,4-thiadiazole (B1197879) ring system. researchgate.netsbq.org.br The reaction of this compound or its arylidene derivatives with hydrazonoyl halides is a well-established method for constructing thiadiazole rings. researchgate.netmdpi.comd-nb.info This process typically occurs in the presence of a base, such as triethylamine, and results in the formation of 2,3,5-substituted-2,3-dihydro-1,3,4-thiadiazole derivatives. nih.govmdpi.com

For example, reacting methyl-2-arylidene hydrazinecarbodithioate with various hydrazonoyl chlorides provides a direct route to novel thiadiazole compounds. researchgate.net Similarly, the reaction between N-(4-nitrophenyl)acetohydrazonoyl bromide and this compound can yield a 2-hydrazono-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole intermediate, which is a precursor for further derivatization. d-nb.info This synthetic pathway is highly versatile, allowing for the introduction of diverse substituents onto the thiadiazole core, thereby enabling the generation of libraries of compounds for biological screening. nih.govd-nb.info

Nucleophilic Substitution and Cyclization Mechanisms

The formation of thiadiazoles from this compound and hydrazonoyl halides proceeds through a sequential mechanism involving nucleophilic substitution followed by intramolecular cyclization. researchgate.nettubitak.gov.trmdpi.com

The mechanism is initiated by a nucleophilic substitution reaction. researchgate.netmdpi.com In this step, the hydrazone nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the hydrazonoyl halide. This results in the displacement of the halide atom and the formation of an acyclic thiohydrazonate ester intermediate. mdpi.com

Following the initial substitution, the crucial intramolecular cyclization step occurs. researchgate.netmdpi.com This involves a nucleophilic attack from a sulfur or nitrogen atom within the acyclic intermediate onto an electrophilic center, typically a carbon-nitrogen double bond (imine). This ring-closing reaction forms a spirothiadiazole intermediate. mdpi.com The final step to yield the stable aromatic thiadiazole ring is the elimination of a small molecule, most commonly methanethiol (B179389) (CH₃SH). researchgate.nettubitak.gov.trmdpi.com This base-catalyzed cyclization reaction is an efficient and straightforward method for the synthesis of new thiadiazole derivatives. researchgate.net

Spectroscopic and Crystallographic Elucidation of Methyl Hydrazinecarbodithioate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of methyl hydrazinecarbodithioate in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, it is possible to confirm the compound's connectivity and explore its dynamic behavior, such as tautomerism.

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals for the various protons within the molecule. The chemical shifts are influenced by the electronic environment of the protons.

In derivatives like methyl 2-arylidene hydrazinecarbodithioates, the proton of the S-methyl group (S-CH₃) typically appears as a sharp singlet in the range of δ 2.35–2.75 ppm. uobaghdad.edu.iqresearchgate.net The significant deshielding of the N-H proton results in its signal appearing far downfield, generally between δ 10.0 and 14.0 ppm, often as a broad singlet. uobaghdad.edu.iqresearchgate.netiucr.org For instance, in a Schiff base derivative, the N-H proton signal was observed at δ 11.87 ppm, which suggests its involvement in hydrogen bonding with either the thione sulfur of a neighboring molecule or the DMSO solvent. uobaghdad.edu.iq In another case, two distinct N-H signals were observed at δ 11.27 and δ 14.00 ppm, indicating different proton environments within the structure. iucr.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

Proton TypeChemical Shift (ppm)MultiplicityReference
S-CH₃2.31 - 2.75Singlet uobaghdad.edu.iqresearchgate.netiucr.org
N-H10.06 - 14.00Singlet uobaghdad.edu.iqresearchgate.netiucr.org
Aromatic-H6.84 - 8.38Multiplet researchgate.netiucr.org
Azomethine-H7.79 - 8.41Singlet researchgate.net

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The key signals in the ¹³C NMR spectrum of this compound derivatives are those of the S-methyl carbon, the thione carbon, and the azomethine carbon in Schiff base derivatives.

For a camphor-derived Schiff base of this compound, the S-methyl carbon resonates at approximately δ 52.77 ppm. uobaghdad.edu.iq The thione carbon (C=S) is significantly deshielded due to the electronegativity of the surrounding sulfur and nitrogen atoms, causing its peak to appear far downfield at around δ 197.37 ppm. uobaghdad.edu.iq In the same derivative, the azomethine carbon (C=N) of the Schiff base linkage is found at δ 168.06 ppm. uobaghdad.edu.iq

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

Carbon TypeChemical Shift (ppm)Reference
S-CH₃52.77 uobaghdad.edu.iq
Thione (C=S)197.37 uobaghdad.edu.iq
Azomethine (C=N)168.06 uobaghdad.edu.iq

This compound and its derivatives can theoretically exist in thione and thiol tautomeric forms. uobaghdad.edu.iq However, NMR studies consistently indicate that these compounds predominantly exist in the thione form in both solid state and in solution. uobaghdad.edu.iqiucr.org

The definitive evidence from ¹H NMR spectroscopy is the presence of a signal for the N-H proton and the conspicuous absence of a signal for the S-H proton, which would be expected to appear around δ 4.00 ppm. uobaghdad.edu.iq This observation confirms that the proton is located on the nitrogen atom, characteristic of the thione tautomer. While the thione form is stable, the molecule can be converted to the thiol tautomer in the presence of metal ions, which facilitates the deprotonation and formation of metal complexes. uobaghdad.edu.iq

Carbon-13 NMR Spectral Interpretation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within this compound and analyzing the non-covalent interactions that dictate its supramolecular structure.

The IR spectra of this compound derivatives display characteristic absorption bands that correspond to the vibrational frequencies of its main functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational modes. ijcce.ac.irijcce.ac.irnih.gov

The N-H stretching vibration typically appears as a band in the region of 3130-3190 cm⁻¹. nih.govjournalagent.com The stretching vibration of the azomethine group (C=N) in Schiff base derivatives is found around 1575-1600 cm⁻¹. nih.govjournalagent.com The thioureide band, which has significant C-N character, is observed near 1490 cm⁻¹. journalagent.com A key band corresponding to the C=S stretching vibration is located at approximately 1111 cm⁻¹. nih.gov

Interactive Data Table: Key IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

Functional GroupVibrational ModeFrequency (cm⁻¹)Reference
N-HStretching3138 - 3190 nih.govjournalagent.com
C=N (Azomethine)Stretching1575 - 1600 nih.govjournalagent.com
C-N (Thioureide)Stretching~1490 journalagent.com
C=SStretching~1111 nih.gov

Crystallographic and spectroscopic data reveal the presence of extensive hydrogen bonding in the solid state of this compound derivatives. These interactions play a critical role in stabilizing the crystal lattice.

Vibrational Frequency Assignments for Key Functional Groups

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it is instrumental in confirming the molecular weight and elucidating fragmentation patterns, which provides insights into the molecule's structure. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For a derivative of this compound, specifically methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate, HRMS analysis using electrospray ionization (ESI+) found the protonated molecule [M+H]⁺ at an m/z of 266.0417. This is in close agreement with the calculated value of 266.0422 for the molecular formula C₁₁H₁₂N₃OS₂⁺, confirming the compound's elemental composition. iucr.orgresearchgate.net

The fragmentation of molecules in mass spectrometry is dependent on the ionization method used. Hard ionization techniques, like electron impact (EI), impart significant energy, leading to extensive fragmentation, while soft ionization methods, such as ESI, typically result in less fragmentation and a more prominent molecular ion peak. acdlabs.com The fragmentation patterns observed for this compound and its derivatives provide valuable information about the stability of different parts of the molecule and the nature of its chemical bonds. uni-saarland.de

Table 1: HRMS Data for Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate

IonCalculated m/zFound m/z
[M+H]⁺266.0422266.0417

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The electronic spectrum of a molecule provides information about its electronic structure and the types of electronic transitions that can occur.

For Schiff bases derived from this compound, the UV-Vis spectra typically show characteristic absorption bands corresponding to π → π* and n → π* transitions. uobaghdad.edu.iqresearchgate.net The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are often observed in the dithiocarbazate group. researchgate.net

The n → π* transitions are typically of lower intensity and involve the promotion of an electron from a non-bonding orbital (like those on sulfur or nitrogen atoms) to a π* antibonding orbital. libretexts.org In some nickel(II) complexes of this compound derivatives, a charge transfer band from the sulfur atom to the metal (S → M LMCT) has been observed. researchgate.netjournalagent.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule. ijcce.ac.ir

Table 2: Electronic Transitions in this compound Derivatives

Transition TypeWavelength Range (nm)Associated Functional Group
π → π266 - 275Dithiocarbazate
n → π312 - 390Thioamide
S → M (LMCT)~405Thiolate-Metal Complex

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction studies on derivatives of this compound have revealed detailed information about their molecular structures. For instance, in methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate, the molecule is nearly planar. iucr.orgiucr.org This planarity is often stabilized by intramolecular hydrogen bonds. iucr.orgnih.gov

The bond lengths within the dithiocarbazate moiety are particularly informative. The C=S and C-S bond lengths are intermediate between typical single and double bond values, suggesting electron delocalization within this group. nih.gov For example, in (Z)-benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, the C=S bond length is 1.6544(16) Å and the C-S bond length is 1.7449(16) Å. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to complement experimental X-ray data and provide a deeper understanding of the geometric parameters. ijcce.ac.irnajah.edu

Table 3: Selected Bond Lengths (Å) and Angles (°) for a this compound Derivative

Bond/AngleExperimental Value
C=S1.6544(16)
C-S1.7449(16)
C=N1.290 (3)
N-N1.378 (3)
C-N-N176.15 (19)

In the solid state, this compound and its derivatives can exist in different conformations. ijcce.ac.ir The thione tautomeric form is commonly observed. iucr.orgiucr.org The conformation around the C=N imine bond is often found to be Z (zusammen), which is stabilized by an intramolecular N—H···O hydrogen bond, forming a six-membered ring. iucr.orgresearchgate.net

The orientation of the S-methyl group relative to the rest of the molecule is another important conformational feature. In some structures, the S-methyl group adopts a syn conformation with respect to the azomethine nitrogen atom. iucr.orgiucr.org The planarity of the molecule is a recurring theme, with the dithiocarbazate group and attached aromatic rings often being nearly coplanar. nih.goviucr.org However, significant twists between different parts of the molecule can also occur. nih.goviucr.org

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. In derivatives of this compound, hydrogen bonding plays a crucial role in the crystal packing. nih.gov

Common hydrogen bonding motifs include the formation of inversion dimers through pairwise N—H···O or N—H···S hydrogen bonds. iucr.orgiucr.orgnih.gov These dimers can then be linked into more extended structures, such as chains or sheets, through other interactions like C—H···S or C—H···O hydrogen bonds. researchgate.netiucr.org

Theoretical and Computational Investigations of Methyl Hydrazinecarbodithioate

Quantum Chemical Calculations

Quantum chemical calculations have proven to be a powerful tool for investigating the molecular structure, electronic properties, and reactivity of methyl hydrazinecarbodithioate, also known as S-methyldithiocarbazate (SMDTC). ijcce.ac.irijcce.ac.ir These theoretical studies provide valuable insights that complement experimental findings. ijcce.ac.ir

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules like this compound. ijcce.ac.irikm.org.mynih.gov DFT calculations, often employing the B3LYP functional, have been instrumental in optimizing the molecular geometry, determining vibrational frequencies, and analyzing the electronic properties of the compound. ijcce.ac.irikm.org.my

These studies investigate frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and electron localization functions to understand the molecule's reactivity and intermolecular interactions. ijcce.ac.irresearchgate.net The electronic absorption spectra of related hydrazinecarbodithioate derivatives have also been analyzed using time-dependent DFT (TD-DFT), providing insights into their electronic transitions. nih.govnih.gov

Ab Initio and Semi-Empirical Methods (e.g., MP2, PM7)

Alongside DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and semi-empirical methods such as PM7 have been employed to study this compound. ijcce.ac.irijcce.ac.ir The MP2 method provides a higher level of theory for geometry optimization and energy calculations. ijcce.ac.ir

Semi-empirical methods like PM7, while less computationally demanding, are useful for initial conformational searches and for studying larger systems. ijcce.ac.irijcce.ac.ir These methods have been used to calculate properties like the heat of formation for different conformers of the molecule. ijcce.ac.ir The PM7 method, an advancement over its predecessors, was developed using a broad range of experimental and high-level ab initio data to improve its accuracy. nih.gov

Basis Set Selection and Computational Accuracy

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. umich.edulibretexts.org For this compound, studies have often utilized Pople-style basis sets, such as the 6-311G++(3df,3pd) basis set, to achieve high computational accuracy for both DFT and MP2 methods. ijcce.ac.irijcce.ac.irresearchgate.net This choice of a large and flexible basis set is crucial for obtaining reliable geometric parameters and electronic properties. dtu.dk

The selection of a basis set represents a trade-off between computational cost and accuracy. umich.edu For different properties and molecular systems, various basis sets, including Dunning's correlation-consistent basis sets (e.g., cc-pVQZ), are employed to approach the complete basis set limit. umich.edudtu.dk

Conformational Analysis and Flexibility

This compound exhibits significant conformational flexibility due to the presence of rotatable single bonds. ijcce.ac.irresearchgate.net Understanding the different possible conformations and their relative stabilities is crucial for elucidating the molecule's chemical behavior.

Energetics of Different Conformers

Computational studies have identified four main planar conformers of this compound. ijcce.ac.ir The relative energies and stability of these conformers have been investigated using various computational methods, including PM7, DFT/B3LYP, and MP2. ijcce.ac.irresearchgate.net The calculations provide insights into the heat of formation and final energies for each conformer, allowing for a quantitative comparison of their stability. ijcce.ac.irresearchgate.net Experimental evidence suggests the existence of specific conformers in the solid state and in solution. ijcce.ac.irresearchgate.net

Table 1: Calculated Heat of Formation and Final Energy for Possible Conformers of this compound (SMDTC)

Method Property Conformer (I) Conformer (II) Conformer (III) Conformer (IV)
PM7 Heat of Formation (kcal/mol) 37.28265 38.83503 39.34033 44.27484
DFT Final Energy (Hartree) -985.58044 -985.57637 -985.57934 -985.56551
MP2 Final Energy (Hartree) -984.35505 -984.34999 -984.35367 -984.33904

Data sourced from a computational investigation of this compound. ijcce.ac.ir

Tautomeric Equilibria and Stability

This compound and its derivatives can exhibit thione-thiol tautomerism. uobaghdad.edu.iq This involves the migration of a proton, leading to different structural isomers. nih.govmdpi.com The stability of these tautomers can be influenced by factors such as the solvent environment. jocpr.com

Computational methods, particularly DFT, are employed to calculate the relative energies of different tautomers and predict the most stable form in various phases. jocpr.com For related systems, studies have shown that the keto form is often more stable than the enol tautomers in both the gas phase and in solution. jocpr.com The presence of metal ions can facilitate the conversion to the thiol tautomeric form, enhancing the chelating ability of the molecule. uobaghdad.edu.iq

Reactivity Studies via Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A comprehensive computational study on this compound using DFT at the B3LYP/6-311G++(3df,3pd) level of theory has elucidated these properties. researchgate.net The HOMO is primarily localized on the dithiocarbazate group, specifically involving the lone pair of the N2 nitrogen atom and the p-orbitals of the sulfur atoms. This indicates that this region is the most probable site for electrophilic attack. The LUMO, conversely, is distributed over the N-C=S moiety, suggesting this area is susceptible to nucleophilic attack.

The calculated energies of these orbitals provide quantitative measures of the molecule's reactivity. A smaller HOMO-LUMO gap corresponds to higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value (Hartree) Value (eV)
HOMO Energy -0.21178 -5.763
LUMO Energy -0.01584 -0.431
HOMO-LUMO Gap (ΔE) 0.19594 5.332

Data sourced from computational analysis using DFT/B3LYP/6-311G++(3df,3pd) level of theory. researchgate.net

These values help in predicting how this compound will interact with other molecules, a fundamental aspect of its chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF)

Molecular Electrostatic Potential (MEP) The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential, typically colored red, are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP analysis shows that the most negative potential is concentrated around the thione sulfur atom (C=S) and the terminal amino nitrogen atom (-NH2). researchgate.net This confirms these sites as the primary centers for electrophilic interactions. The hydrogen atoms of the amino group exhibit the most positive potential, making them the most likely sites for nucleophilic interactions. researchgate.net

Electron Localization Function (ELF) The Electron Localization Function (ELF) provides a method for mapping the electron pair probability in a molecule's spatial coordinates. researchgate.net It is particularly useful for visualizing and understanding chemical bonding. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

In this compound, ELF analysis reveals high localization values corresponding to the core and valence electrons of the atoms. researchgate.net The regions between bonded atoms, such as C-N, N-N, C-S, and C-H, show distinct basins of electron localization, clearly defining the covalent bonds within the molecule. Furthermore, high ELF values are observed in the non-bonding regions of the nitrogen and sulfur atoms, corresponding to their lone pair electrons. This detailed mapping of electron pairs complements the insights from FMO and MEP analyses, providing a comprehensive picture of the molecule's electronic structure. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding the stability of molecular conformers and how molecules interact with their environment. NCI analysis is a computational technique that helps to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. researchgate.net

In the context of this compound, NCI analysis, which includes dispersion correction methods, has been used to investigate the intramolecular interactions that stabilize its different conformers. researchgate.net The analysis reveals the presence of weak intramolecular hydrogen bonds and other van der Waals interactions. These interactions are visualized as surfaces, where the color and shape indicate the type and strength of the interaction. For instance, blue surfaces typically indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive steric clashes. This analysis provides insight into the conformational flexibility and relative stability of the molecule. researchgate.net

Molecular Dynamics Simulations (where applicable)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While MD simulations are powerful tools for understanding the dynamic behavior of molecules, specific MD studies focusing exclusively on this compound are not prominently featured in the reviewed scientific literature. Such studies are more commonly applied to larger, more complex systems or derivatives. researchgate.netnih.gov

In Silico Drug-Likeness and Pharmacokinetic Predictions

While comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are typically performed on more complex derivatives of this compound, fundamental drug-like properties can be predicted for the parent compound based on its structure. researchgate.netmdpi.com Publicly available databases like PubChem provide computed properties that can be evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov

Lipinski's rules are a set of guidelines used to evaluate the potential for a chemical compound to be an orally active drug in humans. The rules are:

Molecular weight ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight 122.22 g/mol Yes (≤ 500)
XLogP3-AA (LogP) 0.3 Yes (≤ 5)
Hydrogen Bond Donor Count 2 Yes (≤ 5)
Hydrogen Bond Acceptor Count 3 Yes (≤ 10)
Rotatable Bond Count 1 -

Data sourced from the PubChem database. nih.gov

Based on these computed properties, this compound fully complies with Lipinski's Rule of Five. nih.gov Its low molecular weight and rotatable bond count suggest good potential for absorption and bioavailability. The balanced LogP value indicates reasonable solubility in both aqueous and lipid environments. These characteristics suggest that the core structure of this compound possesses favorable physicochemical properties for a potential drug candidate, which explains its use as a foundational scaffold in the synthesis of more complex, biologically active molecules. researchgate.netnih.gov

Coordination Chemistry of Methyl Hydrazinecarbodithioate

Ligand Properties and Coordination Modes

Methyl hydrazinecarbodithioate, also known as S-methyldithiocarbazate, possesses intrinsic properties that make it an excellent ligand in coordination chemistry. Its derivatives are capable of existing in thione-thiol tautomeric forms, a key feature that facilitates coordination with metal ions, often through deprotonation of the thiol group. uobaghdad.edu.iqmdpi.com

The primary characteristic of this compound as a ligand is the presence of both hard nitrogen and soft sulfur donor atoms. ijcce.ac.irbhu.ac.inorientjchem.org This dual-donor nature allows it to coordinate effectively with a variety of metal ions. Coordination typically occurs through the hydrazinic nitrogen (specifically the terminal NH2 or the β-nitrogen) and the sulfur atom of the thiocarbonyl group. uobaghdad.edu.iqresearchgate.netresearchgate.netgrafiati.com Upon deprotonation, the ligand coordinates via the thiolate sulfur, which enhances its nucleophilicity. uobaghdad.edu.iqresearchgate.net In Schiff base derivatives, the azomethine nitrogen (=N-) also becomes a key coordination site. researchgate.netresearchgate.net

This compound and its Schiff base derivatives exhibit remarkable versatility in their coordination behavior, acting as bidentate, tridentate, or even quadridentate ligands. rdd.edu.iq

Bidentate Coordination: In its simpler forms, the ligand often behaves as a bidentate, uninegatively charged chelating agent. uobaghdad.edu.iqresearchgate.netgrafiati.com It typically coordinates to metal ions through the azomethine nitrogen and the thiolate sulfur atoms, forming a stable five-membered chelate ring. mdpi.comorientjchem.orgresearchgate.net

Tridentate Coordination: Schiff bases derived from this compound and aldehydes or ketones containing an additional donor group (like a hydroxyl or pyridyl group) can act as tridentate ligands. nih.govresearchgate.netontosight.ai Common donor sets for tridentate coordination include NNS (pyridyl nitrogen, azomethine nitrogen, and thiolate sulfur) researchgate.netresearchgate.net and ONS (phenolic oxygen, azomethine nitrogen, and thione/thiolate sulfur). researchgate.netresearchgate.net

Other Modes: In some cases, quadridentate Schiff base ligands have been synthesized from S-methylhydrazinecarbodithioate residues, creating NNSS donor systems. researchgate.net

A fundamental aspect of the coordination of this compound ligands is their ability to form stable chelate rings with metal ions. The most common and stable arrangement is the formation of a five-membered ring through the N,S donor set. orientjchem.orgnih.gov This chelation significantly enhances the thermodynamic stability of the resulting metal complexes compared to analogous monodentate ligands. The formation of these rings is a driving force in the complexation reactions.

Bidentate, Tridentate, and Other Ligand Characteristics

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands is generally straightforward, leading to the formation of stable, often intensely colored, compounds. These complexes are typically characterized using a suite of analytical techniques including elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements and X-ray crystallography.

This compound and its derivatives form complexes with a wide range of transition metals. The resulting complexes exhibit various geometries depending on the metal ion, the specific ligand, and the reaction conditions. A 1:2 metal-to-ligand ratio is very common. uobaghdad.edu.iqrdd.edu.iq

Metal IonTypical GeometryDonor AtomsNotes
Co(II) Octahedral, TetrahedralN,S; O,N,SForms stable complexes with various Schiff base derivatives. rdd.edu.iqresearchgate.net
Ni(II) Square-planar, OctahedralN,S; N,N,S,SSquare-planar geometry is common for bidentate ligands, leading to diamagnetic complexes. nih.govjournalagent.com Octahedral geometry is seen with tridentate ligands. researchgate.net
Cu(I)/Cu(II) Distorted Square-pyramidal, Tetrahedral, Distorted OctahedralN,S; O,N,SCopper complexes are extensively studied. researchgate.netresearchgate.netrdd.edu.iq Cu(I) can form tetrahedral complexes. figshare.com
Zn(II) Tetrahedral, OctahedralN,S; N,N,SAs a d¹⁰ ion, it forms diamagnetic complexes with tetrahedral or octahedral geometries. researchgate.netrdd.edu.iqanjs.edu.iq
Bi(III) OctahedralN,SForms octahedral complexes with a 1:2 metal-to-ligand ratio. uobaghdad.edu.iqresearchgate.net
Ag(I)/Ag(II) Square-planarN,SAg(I) can be oxidized to Ag(II) during complexation, resulting in square-planar complexes. uobaghdad.edu.iqresearchgate.netgrafiati.com

The synthesis of these metal complexes is typically achieved by reacting the appropriate metal salt with the ligand in a suitable solvent.

Ligand Preparation: Often, a Schiff base ligand is first synthesized via a condensation reaction between this compound and an appropriate aldehyde or ketone. anjs.edu.iqinnspub.net This reaction is frequently carried out in a solvent like ethanol (B145695) or acetonitrile. anjs.edu.iqnih.gov

Complexation Reaction: The isolated ligand is then reacted with a metal salt (e.g., nitrates, acetates, or chlorides) in a solvent. Common solvents include ethanol, mdpi.com methanol, dioxane, ambeed.com and benzene. journalagent.com The reaction mixture is often heated under reflux for a period ranging from 30 minutes to several hours. uobaghdad.edu.iqrdd.edu.iq

Role of Base: In many syntheses, a base such as potassium hydroxide (B78521) is added. uobaghdad.edu.iq The base facilitates the deprotonation of the ligand to its thiolate form, which is a more potent nucleophile and readily coordinates to the metal center. uobaghdad.edu.iq

Stoichiometry: The molar ratio of metal to ligand is a critical parameter, with a 1:2 ratio being commonly employed to produce complexes of the type [M(L)₂]. uobaghdad.edu.iqnih.gov

Physico-chemical Characterization Techniques

A suite of physico-chemical techniques is employed to characterize the metal complexes of this compound, providing crucial insights into their composition, structure, and bonding.

Elemental Analysis: This fundamental technique is used to determine the empirical formula of the synthesized metal complexes. By comparing the calculated and experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur, the stoichiometry of the ligand-to-metal ratio in the complex can be confirmed. tjnpr.orgscispace.com This information is essential for proposing the general formula of the complexes, such as [M(NS)₂] or [M(NS)₂·H₂O]. uobaghdad.edu.iqgrafiati.com

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are vital for determining the magnetic properties of the metal complexes, which in turn helps in elucidating their geometry. bhu.ac.innih.govanjs.edu.iq For instance, diamagnetic behavior is expected for complexes with d¹⁰ metal ions like Zn(II) and Cd(II), as well as for square planar Ni(II) complexes. anjs.edu.iqrdd.edu.iq Paramagnetic behavior, on the other hand, is indicative of the presence of unpaired electrons in the metal center and can suggest geometries such as octahedral or tetrahedral. bhu.ac.inrdd.edu.iq For example, a magnetic moment of 4.52 B.M. for a Co(II) complex suggests a tetrahedral geometry. bhu.ac.in Some square planar Co(II) complexes have shown magnetic moments in the range of 2.2–2.9 B.M. nih.gov

Molar Conductivity: Molar conductivity measurements of the complexes in solvents like DMSO or DMF are used to determine their electrolytic nature. rdd.edu.iqutq.edu.iqresearchgate.netsemanticscholar.org Low molar conductance values, typically in the range of 1.65 to 24.0 S·cm²·mol⁻¹, indicate that the complexes are non-electrolytes. rdd.edu.iqutq.edu.iq This suggests that the ligands are coordinated to the metal ion as charged species (uninegatively or binegatively) and that any counter-ions are not present outside the coordination sphere. utq.edu.iq

The following table provides a summary of the physico-chemical characterization data for some representative this compound complexes.

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹) in DMSOMagnetic Moment (B.M.)Proposed Geometry
[Co(L)₂]-4.52Tetrahedral
[Ni(L)₂(imidz)₂]-3.1Octahedral
[Cu(L)₂]-1.66Square Planar
[Zn(L)₂]1.65 - 4.34DiamagneticTetrahedral
[Cd(L)₂]1.65 - 4.34DiamagneticOctahedral

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes of this compound derivatives reveals a variety of coordination geometries and interesting chemical transformations.

The geometry of the coordination sphere around the central metal ion is determined by the nature of the metal, the ligand, and the reaction conditions. Common geometries observed for these complexes include:

Octahedral: This geometry is often found for complexes of the general formula [M(L)₂] where L is a tridentate ligand, or for adducts like [Ni(L)₂(imidazole)₂]. researchgate.netjournalagent.com For instance, some Bi(III) and Cd(II) complexes are expected to have an octahedral geometry. uobaghdad.edu.iqgrafiati.comutq.edu.iq Oxidovanadium(IV) complexes with related ligands have also been found to possess a distorted octahedral geometry. researchgate.net

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Cu(II). nih.govresearchgate.net The ligands in these complexes are often bidentate and coordinate in a trans-planar configuration. researchgate.net The distortion from a perfect square planar geometry can be influenced by intermolecular interactions. acs.org

Tetrahedral: This geometry is typically observed for d¹⁰ metal ions such as Zn(II) and Cd(II), as well as for some Co(II) complexes. bhu.ac.inanjs.edu.iqanjs.edu.iq

The table below summarizes the observed geometries for various metal complexes of this compound derivatives.

Metal IonCoordination NumberGeometryExample Complex Type
Ni(II)4Square Planar[Ni(L)₂]
Ni(II)6Octahedral[Ni(L)₂(imidazole)₂]
Cu(II)4Square Planar[Cu(L)₂]
Zn(II)4Tetrahedral[Zn(L)₂]
Cd(II)6Octahedral[Cd(L)₂]
Co(II)4Tetrahedral[Co(L)₂]
Bi(III)6Octahedral[Bi(L)₂NO₃·H₂O]

This compound and its Schiff base derivatives can exist in two tautomeric forms: the thione form and the thiol form. uobaghdad.edu.iqresearchgate.netorientjchem.org In the solid state and in solution, the thione form is generally more stable. researchgate.net However, upon coordination to a metal ion, the ligand often undergoes a thione-thiol transformation. researchgate.netuobaghdad.edu.iq This process involves the deprotonation of the N-H group and the formation of a thiolate (S⁻) group, which then coordinates to the metal center. researchgate.netuobaghdad.edu.iq This transformation is facilitated by the presence of the metal ion and enhances the nucleophilicity of the ligand. uobaghdad.edu.iq The coordination of the thiolate sulfur is supported by the disappearance of the ν(C=S) band in the IR spectra of the complexes. researchgate.net

Ligand Tautomerism upon Coordination (Thione-Thiol Transformation)

Electronic Spectra of Metal Complexes

The electronic spectra of this compound metal complexes, typically recorded in the UV-Vis region, provide valuable information about the electronic transitions within the complex and the coordination environment of the metal ion. The spectra of the free ligands usually show intense bands corresponding to π → π* and n → π* transitions within the dithiocarbazate and azomethine moieties. researchgate.netuobaghdad.edu.iq

Upon complexation, these intra-ligand bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions appear.

Intra-ligand Transitions: The π → π* transitions are often shifted to higher energy (a blue shift) in the complexes, which is attributed to the coordination of the sulfur atom to the metal. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): The appearance of new bands, often in the visible region, can be assigned to LMCT transitions, such as S → M. researchgate.net The presence of these bands is strong evidence for the coordination of the thiolate sulfur to the metal. researchgate.net

d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands corresponding to d-d transitions can be observed. The position and number of these bands are characteristic of the geometry of the complex. For example, square planar Ni(II) complexes are expected to show specific d-d transitions, such as ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g. nih.govresearchgate.net Similarly, the electronic spectrum of a square planar Cu(II) complex may exhibit a broad band due to the overlap of several d-d transitions. nih.gov

The table below presents typical electronic spectral data for some metal complexes of this compound derivatives.

Complexλ_max (nm)Assignment
Free Ligand~338π → π*
[Ni(L)₂]~394-455S → Ni (LMCT)
[Ni(L)₂(imidz)₂]~590-620, ~395-410³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)
[Cu(L)₂]~455LMCT
[Co(II) complex]~14614 cm⁻¹d-d transition (Square Planar)

Biological and Pharmacological Activities of Methyl Hydrazinecarbodithioate and Its Derivatives

Anticancer Activity

Methyl hydrazinecarbodithioate and its derivatives have demonstrated notable anticancer properties across a range of human cancer cell lines. These compounds, often in the form of Schiff bases or metal complexes, have been the subject of research to evaluate their efficacy and mechanisms of action against cancerous cells.

Efficacy against Various Cancer Cell Lines (e.g., HL60 human promyelocytic leukemia, Hep G2 liver cancer, MCF-7, MDA-MB-231)

Derivatives of this compound have shown significant cytotoxic effects against several cancer cell lines.

A study investigating a series of methyl-2-arylidene hydrazinecarbodithioates found that specific compounds exhibited potent activity against the HL60 human promyelocytic leukemia cell line . researchgate.netnih.gov Notably, compounds designated as IIc, IIi, and IIl were identified as having the lowest IC50 values, indicating high potency. researchgate.netnih.gov Another derivative, methyl 2-(2-pyridinylmethylene) hydrazinecarbodithioate, has also been reported to be cytotoxic to HL-60 cells. asm.org

In the context of Hep G2 liver cancer cells , a novel piperidone derivative of hydrazine (B178648) carbodithioate, (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate, demonstrated good inhibitory activity. bohrium.comresearchgate.net Its efficacy was evaluated over 24 and 48-hour periods. bohrium.comresearchgate.net Furthermore, new thiadiazole derivatives synthesized using a this compound precursor also showed anti-proliferative activity against the HepG2 cell line. semanticscholar.org

Research on breast cancer cell lines, specifically MCF-7 and MDA-MB-231 , has also yielded promising results. Platinum(II) complexes incorporating this compound derivatives of indolin-2-one displayed stronger antiproliferative activity against these cell lines compared to the ligands alone. nih.gov Additionally, a tridentate nitrogen-sulfur Schiff base, 3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate, was found to be highly active against both MCF-7 and MDA-MB-231 cell lines. researchgate.net The metal complexes of this Schiff base showed selective activity, with Cu(II), Ni(II), and Zn(II) complexes being particularly active against MCF-7, while the Cd(II) complex was more effective against MDA-MB-231. researchgate.net

In Vitro Cytostatic Effects

The anticancer activity of this compound derivatives is often characterized by their cytostatic effects, meaning they can inhibit cell growth and proliferation. A study on twelve methyl-2-arylidene hydrazinecarbodithioates specifically examined their cytostatic activity against HL60 human promyelocytic leukemia cells and human embryonic lung (HEL) fibroblasts. researchgate.netnih.gov The most potent compounds against HL60 cells were also found to be the most inhibitory to the proliferation of HEL fibroblasts. researchgate.netnih.gov This indicates a broad antiproliferative effect, though not necessarily selective for cancer cells in this particular study.

IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. For this compound derivatives, IC50 values have been determined against various cancer cell lines, quantifying their anticancer efficacy.

For the HL60 cell line, a series of methyl-2-arylidene hydrazinecarbodithioates showed varying levels of potency. researchgate.netnih.gov

In studies involving the Hep G2 liver cancer cell line, a novel piperidone hydrazine carbodithioate derivative was tested, and its IC50 values were determined at two different time points. bohrium.comresearchgate.netufms.br

Platinum(II) complexes of this compound derivatives have been shown to be more potent than their corresponding ligands against HCT-116, MCF-7, and MDA-MB-231 cell lines. nih.gov A tridentate nitrogen-sulfur Schiff base also demonstrated significant potency against MCF-7 and MDA-MB-231 cells. researchgate.net

Anticancer Activity of this compound Derivatives
DerivativeCancer Cell LineIC50 ValueReference
Methyl-2-arylidene hydrazinecarbodithioate (Compound IIc)HL606.5 µM researchgate.netnih.gov
Methyl-2-arylidene hydrazinecarbodithioate (Compound IIi)HL60≈ 1 µM researchgate.netnih.gov
Methyl-2-arylidene hydrazinecarbodithioate (Compound IIl)HL600.8 µM researchgate.netnih.gov
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioateHep G234.33 ± 0.79 µM (24 hours) bohrium.comresearchgate.netufms.br
27.64 ± 1.42 µM (48 hours) bohrium.comresearchgate.netufms.br
Platinum(II) complexes with this compound derivatives (Complexes 7a and 7b)HCT-116, MCF-7, MDA-MB-2311.89-5.60 µM nih.gov
Ligands of Platinum(II) complexes (Compounds 6a and 6b)HCT-116, MCF-7, MDA-MB-2316.52-35.13 µM nih.gov
3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioateMCF-70.3 µg/mL researchgate.net
MDA-MB-2312.2 µg/mL researchgate.net

Antiviral Activity

In addition to their anticancer properties, certain derivatives of this compound have been investigated for their potential as antiviral agents.

Activity against Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV)

Research has shown that specific methyl-2-arylidene hydrazinecarbodithioates, namely compounds IIc and IIl, exhibit antiviral activity against wild-type Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV). researchgate.netnih.govnih.gov However, it is important to note that this antiviral effect was observed at concentrations where the compounds also significantly inhibited the proliferation of HL60 and HEL cells, suggesting a narrow therapeutic window. researchgate.netnih.govnih.gov

Efficacy against Acyclovir-Resistant HSV

The same compounds, IIc and IIl, that were effective against wild-type HSV also demonstrated activity against acyclovir-resistant strains of HSV. researchgate.netnih.govnih.gov This finding is particularly significant as it suggests a different mechanism of action from the commonly used antiviral drug acyclovir (B1169) and points to the potential of these compounds in combating drug-resistant viral infections. As with the activity against wild-type viruses, this efficacy was concurrent with marked inhibition of host cell proliferation. researchgate.netnih.govnih.gov

Antiviral Activity of this compound Derivatives
DerivativeVirusActivity NotedReference
Methyl-2-arylidene hydrazinecarbodithioate (Compounds IIc and IIl)Herpes Simplex Virus (HSV)Active researchgate.netnih.govnih.gov
Varicella Zoster Virus (VZV)Active researchgate.netnih.govnih.gov
Acyclovir-Resistant HSVActive researchgate.netnih.govnih.gov

Antimicrobial Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new therapeutic agents. The core structure, featuring a hydrazinecarbodithioate moiety, is considered a key pharmacophore responsible for these biological actions.

Derivatives of this compound have been extensively studied for their efficacy against a range of both Gram-positive and Gram-negative bacteria. The presence of an imine (C=N) group in many of these derivatives is believed to enhance their antibacterial potency, often making them more active than their parent compounds. researchgate.net

Against Mycobacterium tuberculosis Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is ongoing. researchgate.net An intermediate, this compound, was identified as the most active compound in a study, with Minimum Inhibitory Concentrations (MICs) of 15.6 µg/mL against the H37Rv strain and 31.2 µg/mL against the Spec. 192 strain. researchgate.net Other studies have also highlighted the potential of hydrazone derivatives against M. tuberculosis, with some showing significant activity and minimal cytotoxicity. mdpi.com

Against Gram-Negative Bacteria Escherichia coli : Various derivatives have shown notable activity against E. coli. In one study, a phenazone-based derivative of this compound demonstrated potent antibacterial action, with an inhibition zone of 19.0 mm at a concentration of 100 µg/mL. researchgate.net The mechanism is thought to involve the creation of holes in the bacterial cell membrane, leading to the leakage of cytoplasmic proteins. researchgate.netijcce.ac.ir

Pseudomonas aeruginosa : This opportunistic pathogen is a significant concern, particularly due to its ability to form biofilms. A derivative, methyl 2-(2-pyridinylmethylene) hydrazinecarbodithioate, was identified as a specific inhibitor of Pel-dependent biofilm formation in P. aeruginosa. nih.govlongdom.org Other pyrazole-based derivatives have also demonstrated potent antimicrobial efficiency against this bacterium. japer.in

Proteus vulgaris : This bacterium is a known opportunistic pathogen that can cause wound and urinary tract infections. nih.gov Derivatives of this compound have been tested against P. vulgaris, with some showing high inhibitory activity. researchgate.net

Against Gram-Positive Bacteria Bacillus subtilis : Several synthesized compounds derived from this compound have shown potent antimicrobial efficiency against B. subtilis. japer.in For instance, a phenazone-based derivative exhibited an inhibition zone of 15.0 mm at a 100 µg/mL concentration. researchgate.net

Staphylococcus aureus : This bacterium is a major cause of infections, with methicillin-resistant strains (MRSA) posing a significant challenge. zen-bio.com Derivatives of this compound have demonstrated satisfactory to potent activity against S. aureus. researchgate.netjaper.inuobaghdad.edu.iq One study identified a pyrazole-based derivative, HMPC, which shows bacteriostatic activity against S. aureus with a MIC of 4 μg/ml. zen-bio.com Another study on phenazone-based derivatives reported an inhibition zone of 17.0 mm. researchgate.net

Table 1: Antibacterial Efficacy of this compound Derivatives

Bacterial Strain Compound Type Activity/Measurement Reference
M. tuberculosis H37Rv This compound MIC: 15.6 µg/mL researchgate.net
Escherichia coli Phenazone derivative Inhibition Zone: 19.0 mm researchgate.net
Pseudomonas aeruginosa Methyl 2-(2-pyridinylmethylene) hydrazinecarbodithioate Biofilm inhibitor nih.govlongdom.org
Proteus vulgaris Macromolecule derivative High inhibition activity researchgate.net
Bacillus subtilis Pyrazole (B372694) derivative Potent efficiency japer.in
Staphylococcus aureus Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC) MIC: 4 µg/mL zen-bio.com
Staphylococcus aureus Phenazone derivative Inhibition Zone: 17.0 mm researchgate.net

In addition to antibacterial effects, this compound and its derivatives have shown promise as antifungal agents.

Against Candida albicans Candida albicans is a common opportunistic fungal pathogen in humans. Several studies have reported the antifungal potential of this compound derivatives against this yeast. For example, pyrazole-based derivatives have demonstrated potent antimicrobial efficiency against C. albicans. japer.in In another study, a phenazone-based derivative showed a significant inhibition zone of 16.9 mm at a concentration of 100 µg/mL. researchgate.net The class of 1,3,4-thiadiazoles, which can be synthesized from this compound, has also been recognized for its wide range of biological effects, including antifungal activity. uobaghdad.edu.iq

Antibacterial Efficacy (e.g., M. tuberculosis, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus)

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant capabilities. Oxidative stress from free radicals and reactive oxygen species (ROS) is implicated in numerous diseases, making antioxidants a key area of therapeutic research. researchgate.net Indolic compounds, which can be combined with the hydrazinecarbodithioate structure, are known to possess antioxidant activity that may contribute to protective effects in biological systems.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of compounds. japer.in The assay measures the reduction of the stable DPPH radical by an antioxidant. researchgate.net While data on the parent this compound is limited, several of its derivatives have been shown to possess significant scavenging activity.

For example, certain 1,2,4-triazole (B32235) derivatives synthesized from a hydrazinecarbodithioate salt exhibited significant free-radical scavenging ability in DPPH assays. Similarly, 1,3,4-oxadiazole (B1194373) derivatives have also demonstrated notable antioxidant properties. The type and position of substituents on the aromatic rings of these derivatives play a crucial role in enhancing or diminishing their antioxidant potential.

Table 2: Antioxidant Activity of this compound Derivatives

Compound Type Assay Result Reference
Tryptamine derivatives DPPH Assay IC50 range: 0.75±0.05µM - 14.43±0.77µM
1,2,4-Triazole derivatives DPPH Assay Significant free-radical scavenging
1,3,4-Oxadiazole derivatives DPPH Assay Significant antioxidant ability

Anti-inflammatory Properties

Hydrazone derivatives, a class to which many this compound derivatives belong, have been recognized for their therapeutic potential as anti-inflammatory agents. uobaghdad.edu.iq The anti-inflammatory effects of various derivatives have been evaluated using methods such as the Griess assay, which measures nitric oxide (NO) production, a key inflammatory mediator. researchgate.net

A study on piperidone derivatives, which can incorporate the hydrazine carbodithioate structure, found that certain compounds could reduce levels of inflammatory markers and nitric oxide to extents similar to or better than the well-known anti-inflammatory agent curcumin. researchgate.net Other research has shown that Schiff base derivatives of hydrazinecarbodithioate possess anti-inflammatory properties. nih.gov For instance, a series of benzothiazine N-acylhydrazones demonstrated better anti-inflammatory activity than the standard drug piroxicam. uobaghdad.edu.iq

Mechanisms of Biological Action

The biological activities of this compound and its derivatives are attributed to several mechanisms of action, which can vary depending on the specific derivative and the target organism. The core structure containing nitrogen and sulfur atoms is crucial for these activities.

In bacteria, a key mechanism involves the disruption of the cell membrane. For example, a phenazone-based derivative was found to cause the formation of holes in the E. coli cell membrane, which leads to the leakage of essential cytoplasmic proteins and ultimately cell death. researchgate.netijcce.ac.ir

Another significant mechanism is the inhibition of biofilm formation, which is a critical factor in the pathogenicity of bacteria like Pseudomonas aeruginosa. A derivative, methyl 2-(2-pyridinylmethylene) hydrazinecarbodithioate, acts as a noncompetitive inhibitor of the PelA deacetylase enzyme. nih.govlongdom.org This enzyme is essential for the modification of the Pel exopolysaccharide, a key component of the biofilm matrix. nih.govlongdom.org By inhibiting this enzyme, the derivative effectively prevents the formation of the protective biofilm. nih.govlongdom.org

In Staphylococcus aureus, resistance to a pyrazole-based hydrazinecarbodithioate derivative was linked to mutations in the mgrA gene. zen-bio.com MgrA is a global transcriptional regulator that controls the expression of numerous genes involved in virulence, antibiotic resistance, and other cellular processes. zen-bio.com This suggests that the compound's mechanism of action is linked to the pathways regulated by MgrA. zen-bio.com

Interaction with Biological Targets (Enzymes, Proteins)

This compound and its derivatives have demonstrated notable interactions with various biological macromolecules, particularly enzymes and proteins, which are fundamental to their observed biological activities. These interactions often lead to the inhibition of crucial cellular processes.

Derivatives of this compound have been identified as inhibitors of specific enzymes. For instance, methyl 2-(2-pyridinylmethylene) hydrazinecarbodithioate was identified as a specific inhibitor of Pel-dependent biofilm formation in Pseudomonas aeruginosa. nih.gov This inhibition is achieved through the targeting of the PelA deacetylase enzyme, with kinetic studies revealing a noncompetitive inhibition mechanism. nih.gov Furthermore, certain methyl-2-arylidene hydrazinecarbodithioates have shown the ability to bind to the active sites of bacterial enzymes such as E. coli DNA Gyrase B, Salmonella DNA gyrase A, and Listeria transglycosylase enzyme. researchgate.net A docking study indicated that compound 19d binds to these enzymes with significant binding affinities. researchgate.net

The structural characteristics of this compound derivatives, particularly their ability to form Schiff bases, facilitate their interaction with biological targets. uobaghdad.edu.iq The presence of a thioamide function allows for thione-thiol tautomerism, and in solution, they can form thiolate anions, enhancing their nucleophilicity and ability to chelate with metal ions. uobaghdad.edu.iq This reactivity is crucial for their interaction with proteins.

Platinum(II) complexes of this compound derivatives of indolin-2-one have been shown to non-covalently bind to calf thymus DNA with high affinity. nih.gov This interaction is a key aspect of their cytotoxic mechanism against cancer cells. nih.gov Additionally, computational studies have been employed to investigate the interaction of pyrene (B120774) derivatives of these compounds with bovine serum albumin (BSA), a major plasma protein. researchgate.net These studies, utilizing molecular docking and dynamics simulations, help in understanding the nature of these interactions and the dynamic behavior of the compounds under physiological conditions. researchgate.net

Influence on Cell Signaling Pathways and Gene Expression

The biological effects of this compound and its derivatives extend to the modulation of cellular signaling pathways and the regulation of gene expression, often culminating in outcomes such as apoptosis and cell cycle arrest.

Studies on derivatives have shown their capability to influence key signaling pathways involved in cancer progression. For example, a novel thiadiazole derivative of this compound demonstrated the ability to induce apoptosis in MCF-7 breast cancer cells. rsc.org This was evidenced by a significant increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. rsc.org Furthermore, this compound was found to arrest the cell cycle at the G0–G1 phase. rsc.orgnih.gov Similarly, platinum(II) complexes of this compound derivatives induced apoptosis in HCT-116 cells, as indicated by an increase in cleaved PARP1 and caspases 3, 7, and 9. nih.gov

The influence on gene expression is a critical aspect of their mechanism of action. Research on S-benzyldithiocarbazate, a related compound, has shown effects on oncogene expression in human breast cancer cells. ijcce.ac.ir A newly synthesized pyrazole derivative bearing a thiadiazole moiety, derived from this compound, was also found to affect gene expression related to pancreatic cancer. nih.gov

Some derivatives have been investigated for their impact on specific signaling cascades. For instance, gallic acid, a derivative of methyl 3,4-dihydroxybenzoate, was found to activate the MAPK-ERK signaling pathway, which is involved in neural stem cell proliferation. biorxiv.org In contrast, it did not affect the PI3K-Akt pathway. biorxiv.org Another study on a thiazole (B1198619) derivative suggested an influence on the NF-kappaB signaling pathway in breast cancer cells. researchgate.net

Role of Metal Complexation in Modulating Biological Activity

The coordination of this compound and its derivatives with metal ions is a significant strategy for modulating and often enhancing their biological activity. The resulting metal complexes frequently exhibit superior cytotoxic and antimicrobial properties compared to the free ligands.

The formation of stable metal complexes is facilitated by the structural features of this compound derivatives, which can act as bidentate or tridentate ligands. researchgate.netresearchgate.net The presence of nitrogen and sulfur donor atoms allows for effective chelation with a variety of transition metal ions, including copper(II), nickel(II), zinc(II), cadmium(II), and platinum(II). uobaghdad.edu.iqresearchgate.netbohrium.com

Numerous studies have reported the enhanced biological efficacy of these metal complexes. For example, platinum(II) complexes of this compound derivatives of indolin-2-one displayed significantly stronger antiproliferative activity against HCT-116, MCF-7, and MDA-MB-231 cancer cell lines compared to the corresponding free ligands. nih.gov Similarly, metal complexes of a tridentate nitrogen-sulfur Schiff base derived from S-3-methylbenzyldithiocarbazate showed high selectivity and potent activity against breast cancer cell lines. researchgate.net While the free ligand was active against both MCF-7 and MDA-MB-231 cell lines, its Cu(II), Ni(II), and Zn(II) complexes were selectively active against MCF-7, and the Cd(II) complex was selective for MDA-MB-231. researchgate.net

The mechanism behind the enhanced activity of metal complexes is often attributed to the chelation theory. Upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes and enhancing its uptake by cells. The complex can then interact more effectively with intracellular targets.

The following table summarizes the comparative cytotoxic activity of a this compound derivative and its platinum(II) complexes. nih.gov

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
Ligand 6a35.13>50>50
Complex 7a5.604.874.99
Ligand 6b6.5210.1511.23
Complex 7b1.892.542.67

Selectivity Indices against Normal Human Cells

A crucial aspect in the development of therapeutic agents is their selectivity towards target cells, such as cancer cells, over normal, healthy cells. Several studies on this compound derivatives have evaluated their cytotoxicity against normal human cell lines to determine their selectivity indices.

A study on novel hydrazone derivatives of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, which can be synthesized from this compound, demonstrated significant antimycobacterial activity with minimal cytotoxicity against normal human cells. One derivative, in particular, exhibited a high selectivity index of 3516 against the HEK-293 human embryonic kidney cell line.

In the context of anticancer activity, certain pyrazolyl-chalcone derivatives showed high safety against the BJ1 normal human cell line. nih.gov For instance, compounds 4, 5, and 7 from this series displayed limited mortality of 45-62% against BJ1 cells at a concentration of 100 µg/mL. nih.gov The IC₅₀ values of these compounds against BJ1 cells were significantly higher than their IC₅₀ values against pancreatic cancer cell lines, indicating a degree of selectivity. nih.gov

A thiadiazole derivative, compound 14, exhibited low cytotoxicity against the normal human lung fibroblast cell line WI-38, with an IC₅₀ of 0.14 µM. nih.gov This was considerably higher than its IC₅₀ values against MCF-7 (0.04 µM) and HepG2 (0.18 µM) cancer cells, resulting in selectivity indices of 3.5 and 0.78, respectively. nih.gov Another thiadiazole derivative, 20b, also showed selectivity for MCF-7 cancer cells over normal WI-38 cells with a selectivity index of 3.8. rsc.org

The table below presents the IC₅₀ values and selectivity indices of a thiadiazole derivative against cancer and normal cell lines. nih.gov

Cell LineIC₅₀ (µM)Selectivity Index (WI-38/Cancer Cell)
MCF-70.043.5
HepG20.180.78
WI-380.14-

Similarly, chromene derivatives synthesized using this compound have been shown to inhibit cancer cell multiplication without significantly damaging normal HEK293 cells. orientjchem.org

Applications in Advanced Chemical Synthesis and Material Science

Precursor for Thiosemicarbazides

Methyl hydrazinecarbodithioate serves as a key intermediate in the synthesis of various thiosemicarbazides. researchgate.netnih.govnih.gov Thiosemicarbazides are a class of compounds known for their rich functionality and are themselves important precursors for the synthesis of biologically active molecules. derpharmachemica.comresearchgate.net The synthesis of thiosemicarbazides from this compound typically involves the displacement of the S-methyl group with a suitable amine. researchgate.net This straightforward reaction provides a reliable route to a diverse range of N-substituted thiosemicarbazides.

For instance, a simple and novel method for the synthesis of N4-substituted isatin-3-thiosemicarbazones utilizes methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate as a common intermediate. researchgate.net This intermediate is prepared by condensing isatin (B1672199) with this compound. researchgate.net Subsequent reaction with various amines leads to the formation of the desired thiosemicarbazones. researchgate.net Similarly, 2-acetylpyridine (B122185) thiosemicarbazones can be synthesized by first condensing 2-acetylpyridine with this compound to form methyl 2-[1-(2-pyridinyl)ethylidene]-1-hydrazinecarbodithioate, followed by the displacement of the S-methyl group with an amine. researchgate.net

The following table summarizes the synthesis of thiosemicarbazide (B42300) derivatives from this compound:

Starting Material 1Starting Material 2ProductApplication of Product
IsatinThis compoundMethyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioateIntermediate for N4-substituted isatin-3-thiosemicarbazones researchgate.net
2-AcetylpyridineThis compoundMethyl 2-[1-(2-pyridinyl)ethylidene]-1-hydrazinecarbodithioateIntermediate for 2-acetylpyridine thiosemicarbazones researchgate.net
Substituted anilinesCarbon disulfide, then hydrazine (B178648) hydrate (B1144303)Substituted thiosemicarbazidesStarting materials for further synthesis derpharmachemica.com

Intermediates in Heterocyclic Compound Synthesis

The reactivity of this compound makes it an invaluable intermediate in the synthesis of a wide variety of heterocyclic compounds. researchgate.netsciepub.com Its ability to undergo cyclization reactions, often facilitated by acidic or dehydrating agents, allows for the construction of diverse ring systems.

One of the most prominent applications is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. semanticscholar.orgd-nb.infoinformahealthcare.com For example, treatment of N-(5-acetyl-4-methyl-thiazol-2-yl)-4-methylbenzenesulfonamide with this compound yields methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate. semanticscholar.org This intermediate can then undergo intramolecular cyclization to form 1,3,4-thiadiazole derivatives. semanticscholar.org Similarly, the reaction of this compound with hydrazonoyl bromides provides a route to substituted 1,3,4-thiadiazoles. informahealthcare.com

Furthermore, this compound is utilized in the synthesis of other heterocyclic systems. Condensation of 2-acetyl-5-bromobenzofuran with this compound affords methyl-2-(1-(5-bromobenzofuran-2-yl)ethylidene)hydrazinecarbodithioate, which serves as a precursor for further heterocyclic transformations. sciepub.com The reaction of methyl hydrazinecarbodithioates with N-aminopiperidine can lead to the formation of 1,2,4-triazole-5-thiones. clockss.org

The following table provides examples of heterocyclic compounds synthesized using this compound as an intermediate:

ReactantReagentResulting Heterocycle
N-(5-acetyl-4-methyl-thiazol-2-yl)-4-methylbenzenesulfonamideThis compound1,3,4-Thiadiazole derivatives semanticscholar.org
N-(4-nitrophenyl)propionohydrazonoyl bromideThis compound1,3,4-Thiadiazole derivatives informahealthcare.com
2-Acetyl-5-bromobenzofuranThis compoundPrecursor for thiazole (B1198619) and thiazolidinone moieties sciepub.com
MethylhydrazinecarbodithioatesN-aminopiperidine1,2,4-Triazole-5-thiones clockss.org
1-(p-tolyl)-5-methyl-4-acetyl-1,2,3-triazolThis compoundTriazole derivative researchgate.net

Ligands for Advanced Catalytic Systems (potential)

While direct applications of this compound itself in catalysis are not extensively reported, its derivatives, particularly Schiff bases and their metal complexes, exhibit significant potential as ligands for advanced catalytic systems. The nitrogen and sulfur donor atoms in this compound and its derivatives can effectively coordinate with metal ions, forming stable complexes. uobaghdad.edu.iqresearchgate.net

Schiff bases derived from the condensation of this compound with various aldehydes and ketones are versatile ligands. uobaghdad.edu.iqresearchgate.net These ligands can form complexes with a range of transition metals, and the resulting metal complexes have been investigated for their catalytic activities. The structural versatility of these Schiff base ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is a crucial aspect in the design of efficient catalysts.

For example, novel bidentate Schiff bases synthesized from the condensation of camphor (B46023) with this compound form complexes with Bi(III) and Ag(I). uobaghdad.edu.iq The coordination of the metal ions occurs through the β-nitrogen and thiolate sulfur atoms. uobaghdad.edu.iq Although the primary focus of this study was on characterization, the formation of such stable complexes suggests their potential utility in catalytic applications where metal-ligand cooperation is essential. The development of such catalytic systems remains an active area of research.

Sensing Applications (e.g., selective detection of metal ions)

Derivatives of this compound have shown considerable promise in the field of chemical sensing, particularly for the selective detection of metal ions. The presence of heteroatoms like nitrogen and sulfur in these molecules allows them to act as effective chemosensors, where binding with a specific metal ion leads to a detectable signal, such as a change in color or fluorescence. researchgate.netuts.edu.aubohrium.com

A pyrimidine-based Schiff-base ligand, (2(E)-methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)methylene)hydrazinecarbodithioate, has been successfully employed for the selective and individual spectroscopic detection of Fe²⁺ and Fe³⁺ ions. researchgate.netuts.edu.aubohrium.com The absorption spectrum of this ligand changes in the presence of Co²⁺, Cu²⁺, Zn²⁺, and Fe²⁺, while its fluorescence is quenched by both Fe²⁺ and Fe³⁺ ions. researchgate.netuts.edu.aubohrium.com This dual-response mechanism allows for the discrimination between these important biological and environmental metal ions. The detection limits for Fe³⁺ and Fe²⁺ ions were determined to be 0.14 μM and 0.008 μM, respectively, highlighting the high sensitivity of this sensor. researchgate.net

Another example is a multi-colorimetric probe based on a derivative of this compound which can discriminate between various heavy metal cations and anions. rsc.org This demonstrates the versatility of these compounds in developing sophisticated sensing platforms. The ability to fine-tune the structure of the ligand allows for the design of sensors with high selectivity for specific target analytes. rsc.org

The following table summarizes the sensing applications of this compound derivatives:

SensorTarget Analyte(s)Detection Method
(2(E)-methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)methylene)hydrazinecarbodithioateFe²⁺, Fe³⁺Absorption and Fluorescence Spectroscopy researchgate.netuts.edu.aubohrium.com
2-benzoylpyridine and this compound derivativeVarious heavy metal cations and anionsColorimetric and UV-vis titrations rsc.org

Future Research Directions and Translational Potential

Design and Synthesis of Novel Analogs with Tuned Biological Profiles

The core structure of methyl hydrazinecarbodithioate provides a malleable scaffold for the synthesis of novel analogs with tailored biological activities. Researchers are actively exploring the chemical modification of this compound to enhance its therapeutic potential and reduce potential side effects. ontosight.ai A primary strategy involves the condensation reaction of this compound with various aldehydes and ketones to form Schiff bases, specifically methyl-2-arylidene hydrazinecarbodithioates. researchgate.netnih.gov These derivatives serve as key intermediates in the synthesis of more complex heterocyclic systems, such as 1,3,4-thiadiazoles, which have shown promising anticancer, antimicrobial, and antiviral properties. rsc.orgmdpi.combenthamdirect.combiointerfaceresearch.comd-nb.info

The synthesis process often begins with the reaction of hydrazine (B178648) hydrate (B1144303) with carbon disulfide, followed by methylation to yield this compound. rsc.org This intermediate is then reacted with a variety of carbonyl compounds or other electrophiles. For instance, condensation with 1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethan-1-one yields a this compound derivative that can be further cyclized to form novel thiadiazole conjugates. nih.gov Similarly, reaction with acetylated 4-aminoacetophenone produces an intermediate that, upon treatment with a hydrazonoyl chloride, affords targeted thiadiazole derivatives. rsc.org

Studies have shown that the biological activity of these analogs can be finely tuned by altering the substituents on the aromatic or heterocyclic rings. For example, a study of twelve methyl-2-arylidene hydrazinecarbodithioates revealed that compounds with specific tridentate ligand features exhibited significant cytostatic activity against human promyelocytic leukemia cells. researchgate.netnih.gov The strategic introduction of different functional groups can influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with biological targets. ontosight.ai

Table 1: Examples of Synthesized this compound Analogs and their Precursors

Precursor 1 Precursor 2 Resulting Analog Class Reference
This compound Aryl aldehydes Methyl-2-arylidene hydrazinecarbodithioates researchgate.netnih.gov
This compound 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine-1-carbodithioate d-nb.info
This compound 1-(5-methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one Methyl 2-(1-(5-methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethylidene) hydrazine-1-carbodithioate biointerfaceresearch.com
Methyl (E)-2-(1-(4-(nicotinamido)phenyl)ethylidene)hydrazine-1-carbodithioate Hydrazonoyl derivatives Nicotinamide-thiadiazole hybrids nih.gov
This compound Dicarbonyl compounds Bis-(methyl-2-arylidenehydrazone-carbodithioates) benthamdirect.com

Deeper Mechanistic Studies of Biological Activity

While various derivatives of this compound have demonstrated significant biological activity, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Current research suggests that the biological effects of these compounds often stem from their ability to interfere with fundamental cellular processes. ontosight.ai This can include the inhibition of critical enzymes or the modulation of cellular oxidative stress, which can be detrimental to cancer cells or pathogenic microbes. ontosight.ai

For instance, certain Schiff bases derived from this compound have shown potent cytostatic and antiviral activities. researchgate.netnih.gov A study on methyl-2-arylidene hydrazinecarbodithioates found that specific analogs were highly inhibitory to the proliferation of human promyelocytic leukemia (HL60) and human embryonic lung (HEL) fibroblast cells. researchgate.netnih.govnih.gov Some of these compounds also exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). researchgate.netnih.gov However, this antiviral effect was often observed at concentrations that also caused significant cytotoxicity, highlighting the need for analogs with improved selectivity. researchgate.netnih.gov

The mechanism of action for many dithiocarbazate derivatives is thought to involve chelation of metal ions that are essential for the function of certain enzymes. The presence of nitrogen and sulfur donor atoms in the this compound backbone allows for the formation of stable complexes with metal ions, potentially disrupting vital metalloenzymes in cancer cells or microorganisms. ijcce.ac.ir Further research is needed to identify the specific molecular targets of these compounds and to elucidate the downstream signaling pathways that are affected. This could involve techniques such as proteomics to identify protein binding partners and transcriptomics to analyze changes in gene expression.

Table 2: Reported Biological Activities of this compound Derivatives

Compound Class Biological Activity Cell Lines/Viruses Studied Reference
Methyl-2-arylidene hydrazinecarbodithioates Cytostatic, Antiviral HL60, HEL, HSV, VZV researchgate.netnih.gov
Thiadiazole derivatives Anticancer MCF-7, A-549 mdpi.com
Thiadiazole derivatives Antimicrobial E. coli, B. mycoides, C. albicans d-nb.info
Dithiocarbamate derivatives Anticancer, Antimicrobial, Antifungal Various ontosight.ai
Platinum(II) complexes of indolin-2-one derivatives Antitumor Not specified bohrium.com
Transition metal complexes of a Schiff base derivative Anticancer, Antibacterial MCF-7, MDA-MB-231 researchgate.net

Exploration of New Coordination Complexes for Diverse Applications

This compound and its derivatives are excellent ligands for the formation of coordination complexes with a variety of metal ions, owing to the presence of potential hard and soft nitrogen and sulfur donor atoms. ijcce.ac.ircymitquimica.com The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, opening up new avenues for therapeutic applications. researchgate.netnih.gov

Researchers have successfully synthesized and characterized a range of metal complexes, including those with platinum(II), copper(II), nickel(II), zinc(II), and cadmium(II). bohrium.comresearchgate.net For example, two new platinum(II) complexes with this compound derivatives of indolin-2-one have been prepared and characterized, with their antitumor activity being a key area of investigation. bohrium.com The geometry of these complexes, which can be square planar or octahedral depending on the metal ion and ligand, plays a significant role in their biological properties.

The Schiff bases derived from this compound are particularly versatile in forming stable and biologically active metal complexes. A tridentate nitrogen-sulfur Schiff base, synthesized from 6-methyl-2-formylpyridine and S-3-methylbenzyldithiocarbazate, and its transition metal complexes have been assayed against breast cancer cell lines. researchgate.net Interestingly, the metal complexes showed high selectivity, with the Cu(II), Ni(II), and Zn(II) complexes being strongly active against one cell line (MCF-7), while the Cd(II) complex was more active against another (MDA-MB-231). researchgate.net This suggests that the choice of metal ion can be used to tune the biological targeting of these complexes. Future research will likely focus on synthesizing a wider range of coordination complexes and exploring their potential applications in areas such as catalysis, sensing, and medicine.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Advanced computational modeling has become an indispensable tool in the rational design of novel drugs and materials based on the this compound scaffold. ug.edu.pl Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are being employed to investigate the molecular structure, conformational behavior, and electronic properties of these compounds. ijcce.ac.ir These theoretical studies provide valuable insights into the geometry, stability, and reactivity of different conformers, which are crucial for understanding their biological activity. ijcce.ac.ir

Molecular docking simulations are widely used to predict the binding modes and affinities of this compound derivatives with their biological targets. nih.gov For example, docking studies have been performed to explore the interactions of novel thiadiazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.orgnih.gov These in silico studies help to identify key pharmacophoric features and guide the synthesis of more potent inhibitors. rsc.org Similarly, computational docking has been used to investigate the inhibitory actions of imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates against target proteins, with results showing good correlation with experimental anti-proliferative activity. nih.gov

Furthermore, computational tools are being utilized for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govsemanticscholar.org These predictions help to assess the pharmacokinetic and safety profiles of new compounds early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov The integration of these computational approaches allows for a more efficient and targeted discovery of new therapeutic agents based on this compound. nih.govug.edu.pl

Table 3: Computational Methods Applied to this compound and its Derivatives

Computational Method Application Target/Property Studied Reference
Quantum Chemical Calculations (DFT, MP2, PM7) Geometry optimization, electronic structure analysis Molecular structure and reactivity of this compound ijcce.ac.ir
Molecular Docking Prediction of binding affinity and interactions VEGFR-2, Human GPC3 protein, DNA gyrase rsc.orgnih.govnih.govsemanticscholar.org
Molecular Dynamics (MD) Simulations Assessment of binding stability VEGFR-2 complex nih.gov
ADMET Prediction Evaluation of pharmacokinetic and toxicity profiles Drug-likeness, safety nih.govsemanticscholar.org
Structure-Activity Relationship (SAR) Identification of key structural features for activity Anticancer and antimicrobial agents nih.gov

Development of this compound-Based Materials

The unique chemical properties of this compound and its derivatives make them attractive candidates for the development of novel functional materials. The ability of these compounds to form polymers and to interact with surfaces opens up possibilities for their use in a variety of applications beyond medicine.

One promising area of research is the synthesis of polymers containing the dithiocarbazate or thiadiazole moiety. For example, new poly(1,3,4-thiadiazole) derivatives have been synthesized in good yields through the reaction of bis-hydrazonoyl dichlorides with bis-(methyl-2-arylidenehydrazone-carbodithioates). benthamdirect.com The thermal properties of these polymers are being investigated to assess their stability and potential for use in high-performance applications. The synthesis involves a multi-step process, starting with the condensation of this compound with dicarbonyl compounds to form the bis-hydrazone monomer, which is then polymerized. benthamdirect.com

In addition to polymers, dithiocarbazate-based compounds are being explored for applications in materials science, such as the development of semiconductor devices and materials for the photocatalytic production of hydrogen. iucr.orgnih.gov The rich coordination chemistry of these compounds allows for the creation of materials with interesting electronic and optical properties. For instance, Schiff base functionalized pyrene (B120774) derivatives have been developed and studied for their interaction with proteins, which could lead to new antibacterial materials and applications. ug.edu.pl Future research in this area will likely focus on the design and synthesis of new this compound-based materials with tailored properties for specific technological applications.

Q & A

Basic: What are the standard synthetic routes for methyl hydrazinecarbodithioate, and how are intermediates characterized?

This compound is typically synthesized via a two-step process. First, hydrazine hydrate reacts with carbon disulfide in the presence of potassium hydroxide at temperatures below 10°C to form a hydrazinecarbodithioate intermediate. Methyl iodide is then added to introduce the methyl group, yielding the final product . Characterization of intermediates and products relies on 1H-NMR , FAB-MS , and IR spectroscopy to confirm structural integrity. For example, the absence of NH stretches (~3300 cm⁻¹) in IR spectra indicates successful methylation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?

Key methods include:

  • 1H-NMR : To identify hydrazine protons and substituent environments (e.g., aromatic or alkyl groups) .
  • IR spectroscopy : To detect thione (C=S) stretches (~1200–1050 cm⁻¹) and monitor tautomerization (thione ⇌ thiol) .
  • Mass spectrometry (FAB-MS or ESI-MS) : For molecular ion confirmation and fragmentation patterns .
  • Elemental analysis : To validate purity and stoichiometry .

Basic: How is this compound utilized in biological screening, particularly for anticancer activity?

Derivatives are synthesized via condensation with aldehydes/ketones to form thiosemicarbazones or Schiff bases. These are screened against cancer cell lines (e.g., HL60, HEPG2) using MTT assays to measure cytotoxicity. For example, platinum(II) complexes with this compound derivatives showed IC₅₀ values <10 µM against breast cancer cells . Structural modifications (e.g., halogenation) enhance activity by improving DNA intercalation .

Advanced: How can researchers optimize low-yield synthesis and address safety concerns with this compound?

Despite reported yields >90% in some studies, practical yields often fall below 50% due to side reactions. Optimizations include:

  • Temperature control : Maintaining reactions below 10°C to minimize byproducts .
  • Alternative solvents : Using ethanol or 2-propanol instead of water to improve solubility .
  • Safety protocols : Conducting reactions in well-ventilated hoods due to volatile, irritant byproducts (e.g., methyl mercaptan) .

Advanced: What structural features of this compound derivatives correlate with enhanced bioactivity?

  • Electron-withdrawing groups : Nitro or halogen substituents on aromatic rings improve anticancer activity by increasing electrophilicity and DNA binding .
  • Metal coordination : Platinum(II) or bismuth(III) complexes enhance cytotoxicity via redox cycling and ROS generation .
  • Planarity : Derivatives with near-planar geometries (r.m.s. deviation <0.05 Å) show improved intercalation into DNA .

Advanced: How does this compound enable selective detection of Fe²⁺/Fe³⁺ in spectroscopic assays?

The ligand PSADP (a this compound derivative) exhibits dual absorption/fluorescence responses. Fe³⁰⁺ quenches fluorescence via photoinduced electron transfer (PET), while Fe²⁺ induces a redshift in absorption spectra due to ligand-to-metal charge transfer (LMCT). Detection limits as low as 10⁻⁷ M are achievable .

Advanced: What crystallographic insights guide the design of this compound-based drugs?

Single-crystal X-ray diffraction reveals:

  • Tautomeric preferences : Thione forms dominate in solid state, stabilizing metal coordination .
  • Packing interactions : π-π stacking and hydrogen bonding (e.g., N–H⋯S) enhance stability and solubility .
  • Geometric parameters : Bond angles (e.g., C–S–C ~105°) inform docking studies for target binding .

Advanced: How do computational methods like DFT enhance understanding of this compound reactivity?

  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic sites for derivatization .
  • TD-DFT : Predicts UV-Vis absorption spectra, aiding in sensor design for metal ion detection .
  • Docking simulations : Evaluate binding affinities to biological targets (e.g., proteasome inhibition in cancer cells) .

Methodological: What assays are critical for evaluating cytotoxicity of this compound derivatives?

  • MTT assay : Measures mitochondrial activity in viable cells (absorbance at 570 nm) .
  • Annexin V/PI staining : Quantifies apoptosis vs. necrosis .
  • Caspase-3/7 activation : Confirms apoptotic pathways .

Methodological: How can mixed-methods approaches integrate synthesis and bioactivity studies?

  • Quantitative : "How does substituent electronegativity correlate with IC₅₀ values in leukemia cells?"
  • Qualitative : "What mechanistic insights explain off-target effects observed in in vivo models?"
    Triangulate spectral data, crystallography, and cytotoxicity results to refine SAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.